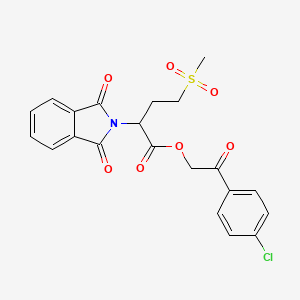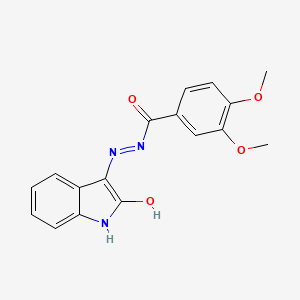![molecular formula C30H19Cl2N5O B10877789 2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: , also known by its systematic name N-((E)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide , is a complex heterocyclic compound. Its chemical formula is C26H20Cl2N2O4 .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves a tandem C–N coupling/Boulton–Katritzky rearrangement process. Specifically, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to yield functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and uniqueness.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
Major Products:: The major products formed during these reactions would be various derivatives of the parent compound, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: Investigated for its use in organic electronics and optoelectronic devices.
Anticancer Properties: Some studies suggest its potential as an anticancer agent.
Anti-inflammatory Effects: May modulate inflammatory pathways.
Pharmaceuticals: Possible applications in drug development.
Agrochemicals: Investigated for agricultural purposes.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound is relatively unique, it shares structural features with other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines. its specific combination of substituents sets it apart.
Similar Compounds::[Compound A]: Similar core structure but different substituents.
[Compound B]: Another related compound with distinct properties.
Propiedades
Fórmula molecular |
C30H19Cl2N5O |
|---|---|
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H19Cl2N5O/c31-21-13-14-23(24(32)16-21)28-34-30-26-25(19-8-3-1-4-9-19)27(20-10-5-2-6-11-20)36(17-22-12-7-15-38-22)29(26)33-18-37(30)35-28/h1-16,18H,17H2 |
Clave InChI |
XRDWBQVHXWHIJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)CC6=CC=CO6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)

![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)


![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)

![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

